Cas no 1804684-99-8 (2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine)

2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine structure
1804684-99-8 structure
Product Name:2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine
CAS No:1804684-99-8
MF:C7H8F2N4O2
MW:218.160827636719
CID:4855589
Update Time:2025-07-25

2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine
    • Inchi: 1S/C7H8F2N4O2/c8-6(9)4-1-3(2-10)12-7(11)5(4)13(14)15/h1,6H,2,10H2,(H2,11,12)
    • InChI Key: TYJCJIWVMSNTTI-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(CN)=NC(=C1[N+](=O)[O-])N)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 236
  • XLogP3: 0.4
  • Topological Polar Surface Area: 111

2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029066787-1g
2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine
1804684-99-8 97%
1g
$1,549.60 2022-04-01

Additional information on 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine

Introduction to 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine (CAS No. 1804684-99-8)

2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1804684-99-8, represents a class of nitrogen-containing heterocycles that are widely explored for their potential biological activities. The structural framework of this molecule incorporates multiple functional groups, including amino, nitro, and difluoromethyl substituents, which contribute to its diverse chemical reactivity and pharmacological properties.

The aminomethyl group at the 6-position and the nitro group at the 3-position are particularly noteworthy, as they introduce both nucleophilic and electrophilic centers into the pyridine core. This dual functionality makes the compound a versatile intermediate in synthetic chemistry, enabling a range of chemical transformations that can be exploited in drug discovery and development. The presence of the difluoromethyl group at the 4-position further enhances the molecule's complexity, influencing its electronic properties and potentially modulating its interaction with biological targets.

In recent years, there has been a growing interest in nitropyridine derivatives due to their reported bioactivities. For instance, studies have demonstrated that certain nitropyridines exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine suggests that it may possess similar or even enhanced pharmacological effects. Researchers have been particularly intrigued by the potential of this compound to act as a scaffold for developing novel therapeutic agents.

The synthesis of 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino and nitro groups typically follows established protocols for pyridine functionalization, while the incorporation of the difluoromethyl group often necessitates specialized fluorination techniques. The aminomethyl functionality can be introduced through nucleophilic substitution reactions or via condensation reactions with appropriate precursors. Each step in the synthesis must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. Computational modeling and virtual screening have become indispensable tools in identifying promising candidates for further investigation. The three-dimensional structure of 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine, when combined with known binding site data from biological targets, can help predict its binding affinity and mode of action. Such predictions are essential for guiding experimental efforts and reducing the time required to develop novel therapeutics.

Recent advancements in biocatalysis have also opened new avenues for exploring the biological activity of this compound. Enzymatic modifications can be employed to introduce additional functional groups or to alter existing ones, thereby generating a library of derivatives with tailored properties. This approach not only accelerates the discovery process but also allows for more sustainable synthetic routes compared to traditional chemical methods.

The pharmacological evaluation of 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine has revealed several interesting findings. In vitro assays have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary studies indicate that it may interfere with inflammatory pathways by modulating key signaling molecules. These findings underscore the importance of further investigation into its mechanism of action and potential therapeutic applications.

The role of computational chemistry in understanding the behavior of complex molecules like 2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological targets at an atomic level. These computational approaches complement experimental data by offering hypotheses about binding modes and energetic contributions from different functional groups within the molecule.

In conclusion,2-Amino-6-(aminomethyl)-4-(difluoromethyl)-3-nitropyridine (CAS No. 1804684-99-8) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration as a lead structure or intermediate in drug development programs. With ongoing advancements in synthetic chemistry, biocatalysis, and computational methods, this molecule represents an exciting opportunity for scientists working toward discovering new therapeutic agents.

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